molecular formula C13H12ClNO2 B2360514 [5-Amino-2-(4-chlorophenoxy)phenyl]methanol CAS No. 924869-26-1

[5-Amino-2-(4-chlorophenoxy)phenyl]methanol

Cat. No. B2360514
CAS RN: 924869-26-1
M. Wt: 249.69
InChI Key: XCUAABHZMCGNGG-UHFFFAOYSA-N
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Description

“[5-Amino-2-(4-chlorophenoxy)phenyl]methanol” is a chemical compound with the CAS Number: 924869-26-1. It has a molecular weight of 249.7 and its linear formula is C13H12ClNO2 . This compound is typically in solid form .


Molecular Structure Analysis

The molecular structure of “[5-Amino-2-(4-chlorophenoxy)phenyl]methanol” is represented by the linear formula C13H12ClNO2 . This indicates that the molecule is composed of 13 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

“[5-Amino-2-(4-chlorophenoxy)phenyl]methanol” is a solid compound with a melting point of 129 - 130 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Processes

  • Synthesis of Antimicrobial Agents

    A compound related to [5-Amino-2-(4-chlorophenoxy)phenyl]methanol was used in the synthesis of formazans, which demonstrated moderate antimicrobial activity against bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).

  • Production of Imidazoles

    Another study focused on synthesizing 2-(disubstituted amino)-5(4)phenylimidazoles, highlighting the compound's utility in producing diverse chemical structures (Nishimura, Nakano, Shibamoto, & Kitajima, 1975).

  • Photoinduced Molecular Rearrangements

    Research into the photochemistry of 1,2,4-oxadiazoles, a category related to this compound, showed potential in creating 1,2,4-thiadiazoles, a process important for certain synthetic applications (Vivona, Buscemi, Asta, & Caronna, 1997).

  • Benzoxazole Synthesis

    A study on the synthesis of 5-amino-2-(P-aminophenyl) benzoxazole, which shares structural similarities, highlights methods for creating high-purity products used in polymerization (Mei-xia, 2011).

  • Chromatographic Analysis

    Chromatographic techniques were developed for the separation of compounds related to [5-Amino-2-(4-chlorophenoxy)phenyl]methanol, underscoring its analytical applications (Dulak, Kovač, & Rapos, 1967).

  • Enantiomeric Resolution Studies

    Research on the enantiomeric resolution of analogues demonstrates the compound's significance in stereochemical investigations (Vaccher, Berthelot, & Debaert, 1995).

  • Novel Synthesis Routes

    Studies exploring new synthetic routes to various chemical structures, like 3-oxo-4-amino-1,2,3-oxadiazole, illustrate the compound's role in innovative chemical synthesis (Bohle & Perepichka, 2009).

  • Electrochemical Behavior Analysis

    Investigations into the electrochemical behavior of thiotriazoles, closely related to this compound, provide insights into their electrooxidation and potential applications in electrochemical sensors (Fotouhi, Hajilari, & Heravi, 2002).

  • Palladium Catalyzed C-H Halogenation

    The compound's derivatives were used in palladium-catalyzed C-H halogenation reactions, offering an efficient method for creating multi-substituted arenes (Sun, Sun, & Rao, 2014).

  • Study of Charge-Transfer Molecular Complexes

    The compound's related 2-amino-1,3,4-thiadiazoles were studied for their charge-transfer molecular complexes, significant in the field of molecular electronics and photophysics (Mahmoud, Hamed, & Salman, 1988).

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

[5-amino-2-(4-chlorophenoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16/h1-7,16H,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUAABHZMCGNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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